5-Ethynylimidazo[1,2-a]pyridine
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Overview
Description
5-Ethynylimidazo[1,2-a]pyridine is a heterocyclic compound with the molecular formula C9H6N2. It is characterized by the presence of an ethynyl group attached to the imidazo[1,2-a]pyridine core. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethynylimidazo[1,2-a]pyridine typically involves the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through cyclization reactions involving suitable precursors such as 2-aminopyridine and α-haloketones.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via Sonogashira coupling reactions, where the imidazo[1,2-a]pyridine core is reacted with ethynyl halides in the presence of palladium catalysts and copper co-catalysts.
Industrial Production Methods
the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the laboratory synthesis methods .
Chemical Reactions Analysis
Types of Reactions
5-Ethynylimidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The imidazo[1,2-a]pyridine core can be reduced under suitable conditions to form dihydro derivatives.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include carbonyl derivatives, dihydroimidazo[1,2-a]pyridines, and substituted imidazo[1,2-a]pyridines .
Scientific Research Applications
5-Ethynylimidazo[1,2-a]pyridine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of functionalized polymers
Mechanism of Action
The mechanism of action of 5-Ethynylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. In the context of its antituberculosis activity, it is believed to inhibit the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This inhibition disrupts cell wall integrity, leading to bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides: These compounds exhibit significant antituberculosis activity.
Imidazo[1,2-a]pyridine derivatives: Various derivatives have been studied for their biological activities, including antimicrobial and anticancer properties.
Uniqueness
5-Ethynylimidazo[1,2-a]pyridine is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and biological activity compared to other imidazo[1,2-a]pyridine derivatives .
Properties
IUPAC Name |
5-ethynylimidazo[1,2-a]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2/c1-2-8-4-3-5-9-10-6-7-11(8)9/h1,3-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNHBYKHXBCYPBJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=CC2=NC=CN21 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501298439 |
Source
|
Record name | Imidazo[1,2-a]pyridine, 5-ethynyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501298439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1374115-61-3 |
Source
|
Record name | Imidazo[1,2-a]pyridine, 5-ethynyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1374115-61-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Imidazo[1,2-a]pyridine, 5-ethynyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501298439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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